molecular formula C8H14N2 B13320654 2,2-Dicyclopropylacetimidamide

2,2-Dicyclopropylacetimidamide

Katalognummer: B13320654
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: BLOJINHRCOIIAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dicyclopropylacetimidamide is an organic compound characterized by the presence of two cyclopropyl groups attached to an acetimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclopropylacetimidamide typically involves the reaction of cyclopropylmethylamine with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the desired product. The reaction conditions often include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dicyclopropylacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imidamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dicyclopropylacetimidamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cycloaddition reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2-Dicyclopropylacetimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2,2-Dicyclopropylacetamide: Similar structure but lacks the imidamide group.

    Cyclopropylamine: Contains a single cyclopropyl group attached to an amine.

    Cyclopropylcarboxamide: Features a cyclopropyl group attached to a carboxamide moiety.

Uniqueness: 2,2-Dicyclopropylacetimidamide is unique due to the presence of two cyclopropyl groups and an imidamide moiety, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Eigenschaften

Molekularformel

C8H14N2

Molekulargewicht

138.21 g/mol

IUPAC-Name

2,2-dicyclopropylethanimidamide

InChI

InChI=1S/C8H14N2/c9-8(10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2,(H3,9,10)

InChI-Schlüssel

BLOJINHRCOIIAY-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2CC2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.